molecular formula C6H6BrN3OS B1342494 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one CAS No. 931320-77-3

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

Cat. No.: B1342494
CAS No.: 931320-77-3
M. Wt: 248.1 g/mol
InChI Key: LNFUSGDJTJOBTN-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that contains both a thiadiazole ring and a pyrrolidinone ring.

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these enzymes is primarily through binding to the active site, leading to enzyme inhibition .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity or improved cell function . At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biological activity . The transport and distribution of this compound are crucial for its function, as they determine the concentration and availability of the compound at its target sites .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is a key factor in determining its biological effects and therapeutic potential .

Preparation Methods

The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one typically involves the reaction of 5-bromo-1,3,4-thiadiazole with pyrrolidin-2-one under specific conditions. One common method includes:

Chemical Reactions Analysis

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include nucleophiles like amines, thiols, and bases such as sodium hydride.

    Major Products:

Comparison with Similar Compounds

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Similar Compounds

  • 1,3,4-Thiadiazole
  • 5-Bromo-1,3,4-thiadiazole
  • Pyrrolidin-2-one
  • 1-(5-Chloro-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

Properties

IUPAC Name

1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3OS/c7-5-8-9-6(12-5)10-3-1-2-4(10)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFUSGDJTJOBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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